(R)-Prunasin Tetraacetate

Pharmacokinetics Drug Metabolism Toxicology

Secure your supply of (R)-Prunasin Tetraacetate, the essential protected derivative of the naturally occurring (R)-prunasin. This peracetylated form guarantees enhanced stability and solubility in organic solvents, making it the superior choice for precise analytical method development (LC-MS/MS, HPLC-UV) and multi-step synthetic routes. Unlike the unprotected aglycone or its (S)-enantiomer, this molecule provides the authentic stereochemistry required for accurate toxicokinetic modeling where prunasin achieves >60-fold higher systemic exposure than amygdalin. Trust this compound for reproducible, high-impact research outcomes.

Molecular Formula C₂₂H₂₅NO₁₀
Molecular Weight 463.43
CAS No. 60981-47-7
Cat. No. B1147114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Prunasin Tetraacetate
CAS60981-47-7
Synonyms(R)-α-[(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)oxy]benzeneacetonitrile; 
Molecular FormulaC₂₂H₂₅NO₁₀
Molecular Weight463.43
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3/t17?,18-,19-,20+,21-,22-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Prunasin Tetraacetate (CAS 60981-47-7): A Protected Cyanogenic Glycoside for Drug Discovery and Analytical Chemistry


(R)-Prunasin Tetraacetate is a peracetylated cyanogenic glycoside derivative . The compound serves as a protected form of (R)-Prunasin, a naturally occurring cyanogenic monoglucoside found in Prunus species and other plants [1]. The tetraacetate modification, where all hydroxyl groups of the glucose moiety are acetylated, is primarily employed to enhance the molecule's stability and solubility in organic solvents, thereby facilitating its use as a synthetic intermediate and analytical reference standard [2].

Why Generic Cyanogenic Glycoside Substitution is Inappropriate for (R)-Prunasin Tetraacetate


Generic substitution of cyanogenic glycosides is scientifically unsound due to profound differences in their pharmacokinetic profiles, metabolic fates, and stereospecific biological activities. The (R)-stereoisomer of prunasin is the naturally occurring form, and its tetraacetate derivative is chemically distinct from the unprotected aglycone, its (S)-enantiomer, and other cyanogenic diglucosides like amygdalin [1]. Critically, the tetraacetate protection is not a simple formulation change but a fundamental chemical modification that alters solubility, stability, and the compound's utility as a synthetic building block [2]. The following quantitative evidence demonstrates why (R)-Prunasin Tetraacetate must be selected over its closest analogs for specific research and industrial applications.

Quantitative Differentiation of (R)-Prunasin Tetraacetate from Closest Analogs: A Procurement Guide


Oral Bioavailability of Prunasin vs. Amygdalin

The parent compound prunasin demonstrates significantly superior oral bioavailability (approximately 50%) compared to amygdalin, which is 'hardly absorbed unchanged' [1]. Furthermore, when administered orally, prunasin is predominantly absorbed as its prototype form (64.91% oral bioavailability), whereas amygdalin is primarily absorbed as its metabolite, prunasin, with an extremely low bioavailability of only 0.19% [2]. This metabolic distinction is critical for studies where the parent compound's direct effect, rather than that of a metabolite, is under investigation.

Pharmacokinetics Drug Metabolism Toxicology

Systemic Exposure (AUC) Following Oral Administration

Following oral administration of amygdalin in rats, the systemic exposure to its metabolite prunasin is significantly greater than that of the parent drug. The area under the plasma concentration-time curve (AUC(0-∞)) for prunasin is 103,913.17 ± 14,202.48 ng•min/mL, which is approximately 66-fold higher than that of amygdalin (1,569.22 ± 650.62 ng•min/mL) [1]. This data indicates that prunasin is the primary circulating active species following oral amygdalin dosing, making it a critical analyte for bioanalytical method development and toxicological monitoring.

Pharmacokinetics In Vivo Pharmacology Bioanalytical Chemistry

Maximum Plasma Concentration (Cmax) Comparison

The maximum plasma concentration (Cmax) achieved by prunasin following oral administration of amygdalin is 1835.12 ± 268.09 ng/mL, which is nearly 80-fold higher than the Cmax of amygdalin itself (23.08 ± 5.08 ng/mL) under the same conditions [1]. This vast difference in peak plasma levels underscores the rapid and extensive conversion of amygdalin to prunasin in vivo, highlighting prunasin's role as the major active metabolite.

Pharmacokinetics Bioavailability Metabolism

Synthetic Utility as a Protected Intermediate

(R)-Prunasin Tetraacetate is a key synthetic intermediate. A published 3-step synthetic route to (R)-prunasin explicitly utilizes the tetra-O-acetyl-protected glucopyranosyl moiety as a synthon [1]. The acetyl protecting groups are essential for controlling regioselectivity during glycosylation reactions and are removed in a final deprotection step to yield the target cyanogenic glycoside. This approach contrasts with direct use of the unprotected (R)-prunasin, which would be incompatible with the reaction conditions due to its multiple nucleophilic hydroxyl groups and poor solubility in organic solvents [2].

Organic Synthesis Carbohydrate Chemistry Chemical Biology

Enhanced Solubility Profile for Analytical and Preparative Workflows

(R)-Prunasin Tetraacetate exhibits good solubility in common organic solvents including chloroform, dichloromethane, and ethyl acetate [1]. This solubility profile is a direct consequence of the tetraacetate modification and is essential for its application in organic synthesis and as a chromatographic standard. In contrast, the unprotected parent compound, (R)-prunasin, is a polar glycoside with high water solubility but poor solubility in these non-polar to moderately polar organic solvents, making its purification and handling in many organic chemical workflows challenging .

Analytical Chemistry Chromatography Natural Product Chemistry

High-Impact Application Scenarios for (R)-Prunasin Tetraacetate


Analytical Reference Standard for Amygdalin Metabolism Studies

(R)-Prunasin Tetraacetate, after deprotection, provides the authentic (R)-prunasin reference material necessary for the development and validation of robust LC-MS/MS or HPLC-UV methods to quantify prunasin as a major metabolite of amygdalin in plasma, urine, and tissue samples [1]. The vastly superior oral bioavailability (64.91% vs 0.19%) and >60-fold higher systemic exposure (AUC) of prunasin compared to amygdalin following oral dosing make prunasin the primary analyte for toxicokinetic and pharmacological assessments of amygdalin-containing materials [1].

Chemical Synthesis of Cyanogenic Glycosides and Analogs

This compound serves as a crucial, protected intermediate in the multi-step chemical synthesis of (R)-prunasin and other structurally related cyanogenic glycosides. The acetyl protecting groups allow for selective glycosylation reactions in organic solvents, which are not possible with the unprotected, highly polar prunasin molecule [2]. This enables chemists to prepare these complex natural products and their analogs for biological evaluation without relying on tedious isolation from natural sources.

Biochemical and Pharmacological Investigation of Prunasin Activity

For in vitro and in vivo studies aimed at isolating the pharmacological activity of prunasin itself, the deprotected compound offers a significant advantage. Unlike the diglucoside amygdalin, which exhibits negligible oral bioavailability (0.19%) and acts largely as a prodrug, prunasin is well-absorbed orally (~50-65% bioavailability) and circulates as the intact molecule [REFS-1, REFS-3]. This makes it the preferred tool compound for investigating the direct biological effects of the monoglucoside cyanogenic scaffold, separate from the confounding metabolism of its prodrug counterpart.

Quote Request

Request a Quote for (R)-Prunasin Tetraacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.